![molecular formula C20H17F3N4NaO8P B3324142 Contezolid acefosamil CAS No. 1807365-35-0](/img/structure/B3324142.png)
Contezolid acefosamil
Descripción general
Descripción
Contezolid acefosamil, also known as MRX-4, is a prodrug of contezolid . It is under development for the treatment of multidrug-resistant Gram-positive bacterial infections . Contezolid, the active metabolite of contezolid acefosamil, is an antibiotic of the oxazolidinone class . It is effective against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pyogenes, Streptococcus agalactiae, and other bacteria .
Synthesis Analysis
The intravenous (IV) double prodrug contezolid acefosamil is converted via MRX-1352 to active contezolid .
Molecular Structure Analysis
The chemical formula of Contezolid acefosamil is C20H17F3N4O8P . Its molecular weight is 552.330 .
Chemical Reactions Analysis
Contezolid acefosamil is rapidly converted to MRX-1352, which subsequently transforms to contezolid .
Physical And Chemical Properties Analysis
The chemical formula of Contezolid acefosamil is C20H17F3N4O8P . Its molecular weight is 552.330 .
Aplicaciones Científicas De Investigación
Reduced Serotonergic Neurotoxicity
Contezolid acefosamil, a prodrug of contezolid, demonstrates a significant reduction in monoamine oxidase (MAO) inhibition compared to linezolid, thereby exhibiting lower serotonergic neurotoxicity. This makes it a safer alternative for patients on selective serotonin reuptake inhibitors or where MAO inhibitors are contraindicated (Wang et al., 2021).
Efficacy and Safety in Clinical Trials
Contezolid acefosamil has shown comparable efficacy and overall safety outcomes to linezolid in Phase 2 and Phase 3 skin infection clinical trials. Its potential for reduced myelosuppression and monoamine oxidase inhibition makes it a favorable option for treating infections (Fang et al., 2022).
Pharmacokinetics and Dosage Regimen
Research on the pharmacokinetics of contezolid acefosamil suggests a safe and effective dosing regimen for serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus. This involves sequential therapy with intravenous contezolid acefosamil followed by oral contezolid (Bulitta et al., 2021).
Novel Prodrug Characteristics
Contezolid acefosamil, an isoxazol-3-yl phosphoramidate derivative, was developed to address the need for intravenous administration of contezolid due to its modest solubility. It exhibits high aqueous solubility and converts rapidly into active contezolid in vivo, offering a potential solution for step-down therapy from in-hospital intravenous to outpatient oral treatment (Liu et al., 2022).
Renal Impairment Considerations
Contezolid acefosamil's efficacy and safety have been evaluated in subjects with renal impairment. The outcomes were similar to subjects without impairment, suggesting its suitability for patients with reduced kidney function (Fang et al., 2022).
Mecanismo De Acción
Safety and Hazards
In a phase I study, 67 cases of treatment-emergent adverse events (TEAEs) were observed in 49.1% (27 of 55) of the subjects receiving contezolid acefosamil . All TEAEs were mild in severity . No serious adverse events or deaths were reported . Contezolid demonstrated a significantly lower incidence of leucopenia (0.3% versus 3.4%) and thrombocytopenia (0% versus 2.3%) than linezolid .
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;acetyloxy-[1,2-oxazol-3-yl-[[(5R)-2-oxo-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]amino]phosphinate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N4O8P.Na/c1-11(28)35-36(31,32)27(16-4-7-33-24-16)10-13-9-26(20(30)34-13)15-8-14(21)19(18(23)17(15)22)25-5-2-12(29)3-6-25;/h2,4-5,7-8,13H,3,6,9-10H2,1H3,(H,31,32);/q;+1/p-1/t13-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANNTEAGZXJITO-BTQNPOSSSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OP(=O)(N(CC1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OP(=O)(N(C[C@H]1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4NaO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Contezolid acefosamil | |
CAS RN |
1807365-35-0 | |
Record name | Contezolid acefosamil [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807365350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CONTEZOLID ACEFOSAMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T79C086548 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.